埃美替尼(盐酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

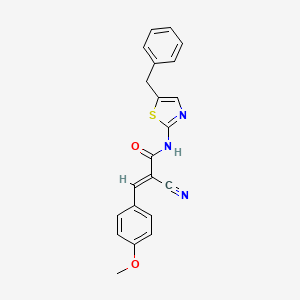

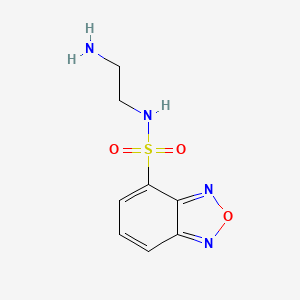

Epertinib (S-22611) hydrochloride is a potent, orally active, reversible, and selective tyrosine kinase inhibitor of EGFR, HER4, and HER2 . It has shown potent antitumor activity .

Synthesis Analysis

Epertinib has been studied in experimental brain metastasis models developed by intraventricular injection of HER2-positive breast cancer or T790M-EGFR-positive lung cancer cells . After a single oral administration, epertinib concentrations in brain metastatic regions were analyzed by quantitative imaging mass spectrometry .

Molecular Structure Analysis

The chemical structure of Epertinib can be found in various scientific resources .

Chemical Reactions Analysis

Blood samples were assayed for PK profiles of the concomitant anticancer drugs on 2 occasions, before and after introduction of epertinib . Dosing with epertinib commenced orally once per day on day 3, after the last blood sample of the first CDA PK profile .

Physical And Chemical Properties Analysis

Epertinib (hydrochloride) has a molecular weight of 596.5 g/mol . Its molecular formula is C30H28Cl2FN5O3 . The exact mass is 595.1553233 g/mol .

科学研究应用

乳腺癌中的抗肿瘤活性

埃美替尼盐酸盐在治疗HER2阳性转移性乳腺癌(MBC)方面显示出显着的疗效。Macpherson 等人(2019 年)的一项研究探讨了埃美替尼与曲妥珠单抗和化疗联合用药在 HER2 阳性 MBC 患者中的抗肿瘤活性。研究发现,埃美替尼与曲妥珠单抗联合用药在经过大量预处理的 HER2 阳性 MBC 患者中显示出 67% 的客观缓解率,表明其在此背景下作为治疗剂的潜力 (Macpherson 等人,2019 年)。

乳腺癌脑转移

埃美替尼的另一个重要应用是治疗 HER2 阳性乳腺癌的脑转移。Tanaka 等人(2018 年)的一项研究发现,与另一种酪氨酸激酶抑制剂拉帕替尼相比,埃美替尼在脑转移中的浓度明显更高。这表明埃美替尼可能是 HER2 阳性乳腺癌脑转移的有希望的治疗剂 (Tanaka 等人,2018 年)。

在实体瘤中的疗效

埃美替尼在治疗其他表达 EGFR 或 HER2 的实体瘤方面也显示出前景。Arkenau 等人(2018 年)的一项研究评估了埃美替尼在患有各种实体瘤的患者中的安全性、耐受性和抗肿瘤活性。研究得出结论,埃美替尼表现出令人鼓舞的抗肿瘤活性,尤其是在经过大量预处理的 HER2 阳性乳腺癌和上消化道癌患者中,包括那些患有脑转移的患者 (Arkenau 等人,2018 年)。

作用机制

Target of Action

Epertinib (hydrochloride) is a potent, orally active, reversible, and selective tyrosine kinase inhibitor . Its primary targets are EGFR, HER2, and HER4 . These receptors are members of the protein tyrosine kinase family, and their malfunction can lead to various types of cancers .

Mode of Action

Epertinib (hydrochloride) interacts with its targets (EGFR, HER2, and HER4) by inhibiting their tyrosine kinase activity . This inhibition prevents the phosphorylation of these receptors, thereby blocking the signal transduction pathways that lead to cell proliferation and survival . The IC50 values for EGFR, HER2, and HER4 are 1.48 nM, 7.15 nM, and 2.49 nM, respectively .

Biochemical Pathways

The primary biochemical pathways affected by Epertinib (hydrochloride) are those involving EGFR, HER2, and HER4 . By inhibiting these receptors, Epertinib (hydrochloride) suppresses the downstream signaling pathways that rely on these receptors . This results in the inhibition of cell proliferation and survival, thereby exerting its antitumor effects .

Result of Action

The result of Epertinib (hydrochloride)'s action is the inhibition of cell proliferation and survival, leading to its potent antitumor activity . It has been shown to inhibit the growth of various cancer cell lines expressing EGFR and/or HER2 .

安全和危害

未来方向

Epertinib has shown promising responses in the treatment of HER2-positive breast cancer . There is increasing interest in utilizing these drugs in combination with chemotherapy and/or other HER2-directed agents in patients with central nervous system involvement . Epertinib would be promising as a therapeutic agent for HER2-positive breast cancer with brain metastasis .

生化分析

Biochemical Properties

Epertinib (hydrochloride) interacts with EGFR, HER4, and HER2, inhibiting their tyrosine kinase activity . The IC50 values for EGFR, HER4, and HER2 are 1.48 nM, 2.49 nM, and 7.15 nM, respectively . This inhibition disrupts the signaling pathways these proteins are involved in, affecting various biochemical reactions within the cell .

Cellular Effects

Epertinib (hydrochloride) has been shown to inhibit the proliferation of various cancer cell lines expressing EGFR and/or HER2 . It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the phosphorylation of EGFR and HER2 in NCI-N87 cells .

Molecular Mechanism

Epertinib (hydrochloride) exerts its effects at the molecular level by binding to EGFR, HER4, and HER2, inhibiting their tyrosine kinase activity . This inhibition disrupts the downstream signaling pathways these proteins are involved in, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of Epertinib (hydrochloride) over time in laboratory settings have been observed in various studies . It has been shown to have a long-lasting inhibitory effect on EGFR, HER4, and HER2 .

Dosage Effects in Animal Models

In animal models, the effects of Epertinib (hydrochloride) vary with different dosages . It has shown antitumor activity in mouse xenograft models

Transport and Distribution

It has been shown to have a higher concentration in brain metastasis compared to lapatinib in a HER2-positive breast cancer model .

属性

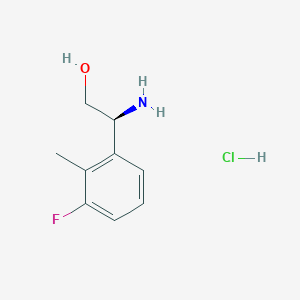

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27+;/t24-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWJPQQXBPWOOA-PLXRJBJVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl2FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2630302.png)

![4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2630315.png)

![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B2630317.png)

![N-[4-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2630319.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2630322.png)

![N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630323.png)